molecular formula C14H9ClF3NO3 B023507 rac 7-Hydroxy Efavirenz CAS No. 205754-50-3

rac 7-Hydroxy Efavirenz

Numéro de catalogue: B023507
Numéro CAS: 205754-50-3
Poids moléculaire: 331.67 g/mol
Clé InChI: GZMDZAYFVCXHFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Activité Biologique

Rac 7-Hydroxy Efavirenz is a significant metabolite of Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This article delves into its biological activity, metabolism, and potential therapeutic implications, supported by various research findings and data.

Overview of this compound

This compound is characterized by its hydroxylation at the 7-position of the Efavirenz structure. This modification influences its pharmacokinetics and pharmacodynamics, making it an important subject of study in HIV treatment and drug metabolism.

Chemical Structure

  • Molecular Formula : C14H9ClF3NO3
  • CAS Number : 205754-50-3

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to its parent compound, Efavirenz. It binds to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, thus inhibiting HIV replication.

Metabolic Pathways

The metabolism of this compound involves various cytochrome P450 enzymes, primarily CYP2B6 and CYP2A6. The metabolic process includes:

  • Hydroxylation : The major metabolic pathway involves hydroxylation at the 7-position, leading to the formation of several metabolites.
  • Stereoselectivity : Different cytochrome P450 isoforms exhibit varying affinities for the S- and R-enantiomers of Efavirenz, influencing the overall metabolic profile and pharmacokinetics of this compound.

Efficacy Against HIV

This compound retains biological activity similar to Efavirenz, contributing to its efficacy in reducing viral load in HIV-infected patients. Studies indicate that variations in CYP2B6 activity can significantly affect plasma levels of Efavirenz and its metabolites, impacting therapeutic outcomes and toxicity profiles .

Neuropharmacological Effects

Recent investigations have explored the potential neuropharmacological effects of this compound. For example, studies have shown that hydroxylated metabolites can activate CYP46A1, an enzyme crucial for cholesterol metabolism in the brain. This activation may have implications for neurodegenerative conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

CompoundStructureBiological ActivityKey Features
This compoundC14H9ClF3NO3NNRTIHydroxylated metabolite of Efavirenz
EfavirenzC14H10ClF3NO3NNRTIFirst-generation NNRTI
8-HydroxyefavirenzC14H11ClF3NO3LimitedMajor metabolite with distinct effects
Rac 8,14-Dihydroxy EfavirenzC14H12ClF3NO4VariableAdditional hydroxyl groups altering activity

Case Studies and Research Findings

  • Clinical Efficacy : A study comparing different dosages of Efavirenz demonstrated that reduced doses could maintain efficacy while minimizing side effects. This has implications for dosing strategies involving this compound .
  • Metabolic Variability : Research indicates that genetic polymorphisms in CYP2B6 significantly influence the metabolism of this compound, leading to variability in drug exposure among patients .
  • Neuroprotective Potential : Investigations into the effects on cholesterol metabolism suggest that this compound may offer neuroprotective benefits through its interaction with brain enzymes .

Propriétés

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDZAYFVCXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.